7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
Properties
IUPAC Name |
7-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c30-20(27-9-11-28(12-10-27)22-24-6-4-7-25-22)5-2-1-3-8-29-21(31)16-13-18-19(33-15-32-18)14-17(16)26-23(29)34/h4,6-7,13-14H,1-3,5,8-12,15H2,(H,26,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNKKAKTQQABNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-33710 primarily targets CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.
Mode of Action
CCG-33710 acts by recruiting Cereblon , leading to the degradation of CDK4 and CDK6. This disrupts the cell cycle, preventing the uncontrolled proliferation of cells.
Biochemical Pathways
The compound’s action affects the NF-kB inflammatory pathway and endoplasmic reticulum (ER) stress . By inhibiting these pathways, CCG-33710 can exert neuroprotective and anti-inflammatory effects.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for CCG-33710 are not readily available, it’s known that the compound causes dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at 0.25uM in Jurkat cells.
Result of Action
CCG-33710 results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
The compound 7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial activity, enzyme inhibition, and cytotoxic effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.48 g/mol. Its structure features a quinazolinone core linked to a piperazine ring and a pyrimidine moiety, which are known to contribute to various biological activities.
1. Antibacterial Activity
Preliminary studies indicate that the compound exhibits significant antibacterial properties. The compound was tested against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibitory effects.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes. Notably, it demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Strong inhibition |
The inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer’s.
3. Cytotoxic Activity
In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The IC50 values were determined using standard assays:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB 231 (Breast Cancer) | 34.31–39.78 |
| U-87 MG (Glioblastoma) | 38.29–42.30 |
These findings indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies and Research Findings
Research has shown that compounds with similar structures often exhibit promising biological activities due to their ability to interact with various biological targets. For instance:
- Docking Studies : Molecular docking simulations have revealed that the compound binds effectively to target proteins involved in bacterial resistance and cancer cell proliferation.
- In Vivo Studies : Future studies should focus on in vivo models to assess the therapeutic efficacy and safety profile of this compound.
Comparison with Similar Compounds
7-{4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
This analogue (PubChem entry) replaces the pyrimidin-2-yl group with a 2,3-dimethylphenyl substituent on the piperazine ring and shortens the alkyl chain to a butyl group . Key differences include:
- Chain Length : The shorter butyl chain may reduce conformational flexibility, impacting interactions with deep binding pockets.
| Parameter | Target Compound | Dimethylphenyl Analogue |
|---|---|---|
| Piperazine Substituent | Pyrimidin-2-yl (polar, π-deficient heterocycle) | 2,3-Dimethylphenyl (hydrophobic, sterically bulky) |
| Alkyl Chain Length | Hexyl (C6) | Butyl (C4) |
| Theoretical LogP* | Lower (due to pyrimidine’s polarity) | Higher (due to aromatic methyl groups) |
*Predicted using fragment-based methods.
6-(((7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
This compound (CAS 688059-80-5) introduces a chloro-pyrido-pyrimidinyl group and a phenylpiperazine-linked propyl chain . Notable contrasts:
- Core Modifications : The chloro substituent on the pyrido-pyrimidine ring may enhance electrophilicity, influencing reactivity in nucleophilic environments.
- Linker Flexibility : A propyl spacer (vs. hexyl) reduces rotational freedom, possibly stabilizing specific conformations during target engagement.
Functional Comparisons
- Electronic Similarity : highlights that compounds with analogous electronic profiles (e.g., isoelectronic or isovalent structures) may exhibit comparable reactivity. The target compound’s pyrimidine and thioxo groups could mimic electron-deficient heterocycles in kinase inhibitors, whereas the dimethylphenyl analogue lacks this property .
Research Findings and Limitations
- Gaps in Data: No experimental data (e.g., IC₅₀, solubility, metabolic stability) are available for the target compound or its analogues in the provided evidence. Comparisons rely on structural extrapolation and theoretical principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
